(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid
Overview
Description
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines the structural elements of nicotinic acid with a dioxolane moiety, which may enhance its biological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Registry Number : Not explicitly listed but derived from related compounds.
The presence of the dioxolane ring may contribute to increased lipophilicity and potentially improved bioavailability compared to other nicotinic acid derivatives.
Antioxidant Activity
Recent studies have demonstrated that nicotinic acid derivatives possess significant antioxidant properties. For instance, a study investigating various nicotinic acid derivatives found that certain compounds exhibited superoxide dismutase (SOD) activity comparable to ascorbic acid, suggesting a strong potential for antioxidant applications . The incorporation of the dioxolane moiety in this compound may enhance this activity due to its structural stability and ability to interact with reactive oxygen species.
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from nicotinic acid have shown selective cytotoxicity towards colorectal cancer cells (HCT‐15), with IC₅₀ values indicating significant potency . The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2, which is critical in tumor angiogenesis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. A series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory effects. These studies revealed that certain derivatives exhibited significant inhibition of nitrite production in macrophages without compromising cell viability. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Case Studies
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Antioxidant Study :
- Objective : Evaluate antioxidant activity.
- Method : Measurement of SOD levels in vitro.
- Findings : Compounds showed SOD levels comparable to ascorbic acid, indicating strong antioxidant capabilities.
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Cytotoxicity Assessment :
- Objective : Determine cytotoxic effects on cancer cell lines.
- Method : MTT assay on HCT‐15 cells.
- Findings : Significant cytotoxicity was observed with an IC₅₀ value lower than that of standard chemotherapeutics like sorafenib.
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Anti-inflammatory Evaluation :
- Objective : Assess anti-inflammatory effects.
- Method : Griess assay for nitrite production.
- Findings : Several derivatives exhibited potent anti-inflammatory activity with minimal cytotoxic effects on macrophages.
Properties
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-9(11(14)15)4-3-5-13-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCGPLCZBPVIA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=C(C=CC=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=C(C=CC=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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